3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride CAS number
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride CAS number
An In-depth Technical Guide to 3-Chloro-4-(4-fluorophenoxy)aniline Hydrochloride: Synthesis, Characterization, and Application
Introduction
3-Chloro-4-(4-fluorophenoxy)aniline and its hydrochloride salt are advanced chemical intermediates of significant interest to the pharmaceutical and life sciences industries. The unique arrangement of chloro, fluoro, and phenoxy substituents on the aniline scaffold makes it a valuable building block for the synthesis of complex biologically active molecules, particularly in the realm of kinase inhibitors for oncology research. The presence and position of halogen atoms can significantly influence a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, binding affinity, and membrane permeability.
This technical guide provides a comprehensive overview of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride, designed for researchers, medicinal chemists, and drug development professionals. It consolidates critical information regarding its chemical identity, physicochemical properties, synthesis protocols, analytical characterization, applications in drug discovery, and essential safety and handling procedures. The insights herein are grounded in established chemical principles and field-proven methodologies to empower scientists in their research and development endeavors.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's physical properties are foundational for its effective use in research and synthesis. 3-Chloro-4-(4-fluorophenoxy)aniline is typically handled as its free base or as a more stable hydrochloride salt for improved shelf-life and handling characteristics.
The primary identifier for the hydrochloride salt is CAS Number 1030009-77-8 [1]. The corresponding free base is identified by CAS Number 937608-56-5 [2].
Table 1: Physicochemical Data
| Property | Value | Reference(s) |
|---|---|---|
| CAS Number | 1030009-77-8 (HCl Salt) 937608-56-5 (Free Base) | [1][2] |
| Molecular Formula | C₁₂H₉ClFNO · HCl | [1] |
| Molecular Weight | 274.12 g/mol | Calculated |
| Appearance | Solid / Powder | [2] |
| Purity | ≥97% / ≥98% | [2] |
| Storage Conditions | Room temperature, keep in a dark place, under inert atmosphere. | [2] |
| InChI Key (Free Base) | GFNXPQYBXNTHIL-UHFFFAOYSA-N | [2] |
| SMILES (Free Base) | Nc1cc(Cl)c(OC2=CC=C(F)C=C2)cc1 |[1] |
Synthesis and Manufacturing
The synthesis of 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a multi-step process that requires careful control of reaction conditions to ensure high purity and yield. The general strategy involves an Ullmann condensation (or nucleophilic aromatic substitution) to form the diaryl ether bond, followed by the reduction of a nitro group to the target aniline, and finally, conversion to the hydrochloride salt.
The causality behind this pathway is logical: forming the robust ether linkage prior to the sensitive nitro reduction prevents side reactions. The reduction is a critical step, with catalytic hydrogenation often preferred over metal/acid reductions (like Fe/AcOH) to minimize waste and improve product purity.[3] The final salt formation with hydrochloric acid provides a stable, crystalline product that is easier to handle and purify than the free base oil or solid.
Experimental Protocol: Synthesis
-
Step 1: Preparation of 3-Chloro-4-(4-fluorophenoxy)nitrobenzene.
-
To a stirred solution of 4-fluorophenol and a base (e.g., potassium hydroxide) in a suitable solvent, add 3,4-dichloronitrobenzene and a copper catalyst.[3]
-
Heat the mixture under reflux for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, cool the reaction mixture and perform an aqueous workup to remove salts.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product via column chromatography or recrystallization to yield the pure nitro-intermediate.
-
-
Step 2: Reduction to 3-Chloro-4-(4-fluorophenoxy)aniline.
-
Method A (Catalytic Hydrogenation): Dissolve the nitro-intermediate from Step 1 in a solvent like methanol or ethanol.[4]
-
Add a catalytic amount of Palladium on carbon (Pd/C, 5-10 wt%).
-
Pressurize the reaction vessel with hydrogen gas (H₂) and stir at room temperature or with gentle heating until the reaction is complete.[5]
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and concentrate the filtrate to obtain the aniline free base.
-
-
Step 3: Formation of the Hydrochloride Salt.
-
Dissolve the crude aniline from Step 2 in a suitable solvent such as isopropanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (either concentrated aqueous HCl or HCl gas dissolved in a solvent) while stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
-
Analytical Characterization
Rigorous analytical testing is paramount to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a comprehensive characterization profile.
Table 2: Expected Spectroscopic Data
| Technique | Expected Characteristics | Rationale & References |
|---|---|---|
| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-7.5 ppm) showing complex splitting patterns due to H-H and H-F coupling. A broad singlet for the -NH₃⁺ protons. | The distinct electronic environments of the protons on both aromatic rings will result in a unique spectral fingerprint.[6][7] |
| ¹³C NMR | Signals for 12 unique carbons. The carbon attached to fluorine will show a large C-F coupling constant (J ≈ 240-250 Hz). Carbons adjacent to Cl, O, and N will be shifted accordingly. | Provides a map of the carbon skeleton, with the large C-F coupling being a key diagnostic feature for fluorinated aromatics.[7][8] |
| FT-IR | Broad absorption band ~3000-3400 cm⁻¹ (N-H stretch), aromatic C-H stretches (~3000-3100 cm⁻¹), C=C stretches (~1450-1600 cm⁻¹), strong C-O-C stretch (~1200-1250 cm⁻¹), and C-F/C-Cl stretches in the fingerprint region. | Confirms the presence of key functional groups: the aniline amine, the aromatic rings, and the diaryl ether linkage.[9] |
| Mass Spec. (MS) | The molecular ion peak (M⁺) for the free base will be observed at m/z ≈ 237. A characteristic isotopic pattern for one chlorine atom (M⁺ and M⁺+2 peaks in a ~3:1 ratio) will be present. | Confirms the molecular weight and elemental composition (specifically the presence of chlorine).[9] |
Protocol: HPLC Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the gold standard for determining the purity of pharmaceutical intermediates.[10]
-
Instrumentation: A standard HPLC system with a UV detector is required.[10]
-
Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically effective.[10]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3.0) and an organic solvent like acetonitrile is used. A common starting ratio is 40:60 (v/v) buffer to acetonitrile.[10]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the analyte has strong absorbance, typically around 245-254 nm.[10]
-
Sample Preparation: Accurately weigh a small amount of the compound (e.g., 10 mg) and dissolve it in a known volume of the mobile phase (e.g., 100 mL). Filter the solution through a 0.45 µm syringe filter before injection.[10]
-
Analysis: Inject the sample and integrate the peak areas. Purity is calculated as the area of the main peak divided by the total area of all peaks.
Applications in Drug Development
The 3-chloro-4-(phenoxy)aniline scaffold is a "privileged" structure in medicinal chemistry, particularly for developing kinase inhibitors.[11] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, especially cancer.[11]
Compounds derived from this aniline core have shown potent inhibitory activity against a range of therapeutically relevant kinases, including:
-
VEGFR (Vascular Endothelial Growth Factor Receptor)
-
EGFR (Epidermal Growth Factor Receptor)
-
Abl Kinase (implicated in Chronic Myeloid Leukemia)[11]
The aniline nitrogen serves as a key hydrogen bond donor, interacting with the hinge region of the kinase ATP-binding pocket. The diaryl ether portion can extend into other regions of the active site, and the specific halogenation pattern (3-chloro, 4'-fluoro) fine-tunes the electronic properties and binding interactions, often leading to improved potency and selectivity.
Safety and Handling
As with all chemical reagents, proper safety protocols must be strictly followed when handling 3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride. The following information is synthesized from available safety data sheets (SDS) for the parent compound and related anilines.
Table 3: Hazard and Precautionary Information
| Category | Statement Code | Description | Reference(s) |
|---|---|---|---|
| Hazard | H302 | Harmful if swallowed. | [2] |
| H315 | Causes skin irritation. | ||
| H318 / H319 | Causes serious eye damage / irritation. | [2] | |
| H335 | May cause respiratory irritation. | ||
| Precautionary | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | [2][12] |
| P264 | Wash skin thoroughly after handling. | [12] | |
| P270 | Do not eat, drink or smoke when using this product. | [12] | |
| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [12] | |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell. | [2] |
| | P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |
Handling and Storage Recommendations
-
Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[13]
-
Handling: Avoid all personal contact, including inhalation of dust.[12] Prevent dust generation during transfer. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[2] Keep away from incompatible materials such as strong oxidizing agents and acids.[14]
-
Spills: In case of a spill, clean up immediately using dry methods to avoid generating dust.[12][15] Wear appropriate PPE during cleanup. Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
3-Chloro-4-(4-fluorophenoxy)aniline hydrochloride is a well-defined chemical entity with significant utility as a building block in modern drug discovery. Its synthesis is achievable through established organic chemistry transformations, and its quality can be rigorously controlled using standard analytical techniques like HPLC and NMR. Its importance as a scaffold for potent kinase inhibitors underscores its value to medicinal chemists targeting cancer and other proliferative diseases. Adherence to strict safety and handling protocols is essential to ensure the safe and effective use of this compound in the laboratory. This guide provides the foundational knowledge required for scientists to confidently incorporate this valuable intermediate into their research and development programs.
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Singh, U. P., et al. (2023). A simple and efficient synthesis of N-[3-chloro-4-(4-chlorophenoxy)-phenyl]-2-hydroxy-3,5-diiodobenzamide, rafoxanide. PMC.
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